BenchChemオンラインストアへようこそ!

Triptolide

Anti-inflammatory Cytotoxicity Nephrology

Invest in authentic Triptolide (CAS 38748-32-2), the principal, pharmacologically-distinct diterpenoid triepoxide from Tripterygium wilfordii. This ≥98% pure compound guarantees experimental fidelity and cross-study reproducibility by providing the precise XPB/TFIIH inhibitory activity (IC50=200 nM) and nanomolar potency (e.g., anti-inflammatory EC50=20.7 nM) documented in the literature. Avoid generic 'Thunder God Vine' substitutes and ensure valid structure-activity relationship (SAR) comparisons by using the extensively characterized parent molecule for your mechanistic, drug development, and reference standard needs. Order your high-purity standard now.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 38748-32-2
Cat. No. B1683669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptolide
CAS38748-32-2
SynonymsPG490;  PG-490;  PG 490;  NSC163062;  NSC-163062;  NSC 163062;  Tripterygium wilfordii;  Triptolide.
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C
InChIInChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
InChIKeyDFBIRQPKNDILPW-CIVMWXNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triptolide (CAS 38748-32-2) for Research: A Potent Diterpenoid Triepoxide from Tripterygium wilfordii


Triptolide is a diterpenoid triepoxide isolated from the Chinese medicinal plant Tripterygium wilfordii Hook F (Thunder God Vine) [1]. It is the principal bioactive constituent responsible for the plant's potent anti-inflammatory, immunosuppressive, and antitumor effects [2]. Triptolide exerts its primary pharmacological activity through covalent binding to the XPB subunit of the transcription factor TFIIH, inhibiting its DNA-dependent ATPase activity and leading to the selective inhibition of RNA polymerase II-mediated transcription [3]. Its unique triepoxide structure and irreversible target engagement distinguish it from other natural products and synthetic analogs, making it a critical reference standard for mechanistic studies and drug development programs.

Why Triptolide Cannot Be Replaced by Celastrol, Minnelide, or Other Analogs in Research


Triptolide, celastrol, triptonide, and other Tripterygium wilfordii constituents are often mistakenly grouped as interchangeable. However, they belong to distinct chemical classes (diterpenoid triepoxides vs. triterpenoid quinone methides) with divergent molecular targets, potency profiles, and therapeutic indices [1]. For instance, triptolide irreversibly inhibits XPB/RNA polymerase II, whereas celastrol primarily targets the proteasome and HSP90 [2]. Even among closely related diterpenoid triepoxides such as tripdiolide, tripchlorolide, and triptonide, in vivo therapeutic indices vary by several-fold, and toxicity profiles differ substantially [3]. The water-soluble prodrug Minnelide addresses triptolide's poor aqueous solubility but requires in vivo enzymatic cleavage to release the active parent molecule, introducing pharmacokinetic variables not present with the native compound [4]. Consequently, generic substitution of triptolide with another 'Thunder God Vine' constituent or analog invalidates experimental reproducibility and compromises data comparability. The quantitative evidence below establishes precisely where triptolide's differentiation is verifiable and meaningful for scientific selection.

Quantitative Differentiation of Triptolide (38748-32-2) vs. Celastrol, Minnelide, Tripchlorolide, and Other Analogs


Superior In Vitro Cytotoxic and Anti-Inflammatory Potency of Triptolide vs. Celastrol in Mesangial and Macrophage Cells

In a direct comparative study using HBZY-1 rat mesangial cells and RAW264.7 murine macrophages, triptolide exhibited markedly lower IC50 and EC50 values than celastrol across both cytotoxicity and anti-inflammatory endpoints [1]. Specifically, in HBZY-1 cells, triptolide's anti-inflammatory EC50 was 20.7 ± 2.1 nM compared to celastrol's 1040 ± 40 nM, representing an approximately 50-fold higher potency [1].

Anti-inflammatory Cytotoxicity Nephrology Immunology

Triptolide's In Vivo Therapeutic Index (TI) vs. Tripdiolide, Tripchlorolide, and Triptonide in Murine Inflammation and Immunosuppression Models

A comparative in vivo study of seven diterpene lactone epoxides from Tripterygium wilfordii evaluated therapeutic indices (TI = LD50/ED50) in mouse models of croton oil-induced ear swelling (anti-inflammatory) and hemolysin-antibody formation (immunosuppressive) [1]. Triptolide (T10) demonstrated a TI of 17 for anti-inflammatory activity and 13.7 for immunosuppressive activity. Among the six active compounds, tripdiolide (T8) showed lower TIs of 7.3 and 8.8 respectively, while triptonide (T7) had the lowest TIs (5.9 and 7.5) [1]. Notably, tripchlorolide (T4) exhibited a superior immunosuppressive TI of 16.7 versus triptolide's 13.7, but triptolide maintained the highest anti-inflammatory TI (17) among all compounds except triptriolide (T11, >19) which lacked immunosuppressive activity entirely [1].

Therapeutic Index Immunosuppression In Vivo Pharmacology Drug Safety

Triptolide's Aqueous Solubility Defines Its Role as a Research Standard; Minnelide (Water-Soluble Prodrug) Addresses Formulation Limitations

Triptolide's poor aqueous solubility is a well-documented limitation for clinical formulation and in vivo dosing [1]. The water-soluble disodium salt prodrug Minnelide was explicitly synthesized to overcome this barrier, enabling parenteral administration and improving oral bioavailability [2]. This differentiation is quantitative and functional: triptolide requires organic solvents (e.g., DMSO) for in vitro stock solutions, whereas Minnelide is freely soluble in aqueous buffers .

Solubility Prodrug Formulation Pharmacokinetics

Mechanistic Selectivity: Triptolide Irreversibly Inhibits XPB/RNA Polymerase II, Distinct from Celastrol's Proteasome/HSP90 Targeting

Triptolide's primary mechanism—covalent binding to the XPB subunit of TFIIH with subsequent inhibition of DNA-dependent ATPase activity and RNA polymerase II-mediated transcription—is distinct from that of other Tripterygium wilfordii constituents [1]. Triptolide inhibits XPB ATPase activity with an IC50 of 200 nM and selectively inhibits RNA polymerase II over RNA polymerase I and III . In contrast, celastrol acts primarily as a proteasome inhibitor (IC50 = 2.5 μM against chymotrypsin-like activity of the 20S proteasome) and an HSP90 inhibitor, while triptonide has been identified as a reversible, non-hormonal male contraceptive agent targeting sperm development [2][3].

Mechanism of Action XPB RNA Polymerase II Target Selectivity

Toxicity Reduction via Structural Modification: Tripchlorolide and Tripbromolide Exhibit Comparable Immunosuppressive Activity to Triptolide with Lower Toxicity

A structure modification study synthesized nine triptolide derivatives and evaluated their immunosuppressive activity and toxicity relative to the parent compound [1]. Tripchlorolide (2) and tripbromolide (3) retained strong immunosuppressive activity comparable to triptolide but exhibited significantly reduced toxicity [2]. This finding establishes triptolide as the benchmark for high potency but also highlights its toxicity liability, which may be mitigated through halogenation at specific positions [3].

Toxicity Structure-Activity Relationship Immunosuppression Drug Safety

Triptolide Demonstrates Superior Inhibition of Complement C3 Expression in Human Proximal Tubular Epithelial Cells vs. Cyclosporine A and FK506

In activated human proximal tubular epithelial cells (PTEC), triptolide more effectively inhibited the up-regulation of complement component C3 compared to the clinically used immunosuppressants cyclosporine A (CsA) and tacrolimus (FK506) [1]. While the study did not provide exact IC50 values for C3 inhibition, it clearly established triptolide's superior efficacy in this specific renal immunobiology context [2].

Nephrology Immunosuppression Complement In Vitro

High-Value Research Applications for Triptolide (CAS 38748-32-2) Driven by Its Differentiated Potency and Selectivity


In Vitro Mechanistic Studies of RNA Polymerase II Transcription and DNA Repair

Triptolide's irreversible, covalent inhibition of the XPB subunit of TFIIH (IC50 = 200 nM) and its selectivity for RNA polymerase II over RNAPI and III make it an essential tool compound for dissecting transcriptional regulation and nucleotide excision repair pathways [1]. Researchers investigating the functional consequences of global transcriptional arrest or the role of TFIIH in DNA damage response should prioritize triptolide over other Tripterygium wilfordii constituents like celastrol, which does not engage XPB [2].

High-Potency In Vitro Anti-Inflammatory Screening in Mesangial and Macrophage Cell Models

With an anti-inflammatory EC50 of 20.7 nM in HBZY-1 mesangial cells—approximately 50-fold more potent than celastrol—triptolide enables lower working concentrations, minimizing solvent-related artifacts and improving assay sensitivity [1]. This potency advantage is critical for high-throughput screening campaigns and dose-response studies where compound quantity is limited or where subtle anti-inflammatory effects need to be resolved.

In Vivo Pharmacology Studies Requiring a Well-Characterized Therapeutic Index for Immunosuppression

For in vivo models of autoimmune disease or transplantation, triptolide's documented therapeutic index of 13.7 for immunosuppression (derived from hemolysin-antibody formation in mice) provides a reliable benchmark for dose selection and toxicity monitoring [1]. While tripchlorolide offers a higher immunosuppressive TI (16.7) and triptolidenol an even higher value (30.7), triptolide remains the most extensively characterized diterpenoid triepoxide in the literature, facilitating cross-study comparisons and protocol standardization [2].

Structure-Activity Relationship (SAR) Studies and Reference Standard for Triptolide Derivative Development

As the parent compound of numerous semi-synthetic analogs including Minnelide, tripchlorolide, tripbromolide, and LLDT-8, triptolide is the indispensable reference standard for SAR and medicinal chemistry programs [1]. Its well-defined potency (e.g., average IC50 of 12 nM across 60 cancer cell lines) and established toxicity profile provide the baseline against which all structural modifications are compared [2]. Investigators developing novel triptolide derivatives must include the parent compound as a positive control to validate their synthetic and biological approaches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triptolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.